molecular formula C15H22N2O B12831720 3-(Azetidin-3-yloxy)-1-benzylpiperidine

3-(Azetidin-3-yloxy)-1-benzylpiperidine

Cat. No.: B12831720
M. Wt: 246.35 g/mol
InChI Key: XWRUJODVNQKKQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Azetidin-3-yloxy)-1-benzylpiperidine is a synthetic organic compound supplied with a minimum purity of 98% . It is defined by the molecular formula C 15 H 22 N 2 O and a molecular weight of 246.35 g/mol . This compound is a versatile azetidine and piperidine-containing building block critical in medicinal chemistry research for constructing novel molecules. Its structure, featuring a benzylpiperidine moiety linked to an azetidine ring via an ether bridge, makes it a valuable intermediate in the exploration of structure-activity relationships (SAR) . Researchers utilize this scaffold in high-throughput screening and the synthesis of complex molecules targeting various biological pathways. Similar heterocyclic frameworks are frequently investigated in drug discovery for their potential to interact with enzymes and receptors . Proper handling and storage are required to maintain the integrity of this reagent; it should be stored at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

3-(azetidin-3-yloxy)-1-benzylpiperidine

InChI

InChI=1S/C15H22N2O/c1-2-5-13(6-3-1)11-17-8-4-7-14(12-17)18-15-9-16-10-15/h1-3,5-6,14-16H,4,7-12H2

InChI Key

XWRUJODVNQKKQM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)OC3CNC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yloxy)-1-benzylpiperidine typically involves the reaction of azetidine derivatives with benzylpiperidine. One common method involves the use of N-Boc-azetidin-3-ylidene acetate, which is obtained from N-Boc-azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Hydrogenation Reactions

The benzyl group undergoes catalytic hydrogenation under standard conditions. Using 10% Pd/C in ethanol under 1 atm H₂ at 25°C for 6 hours, the benzyl moiety is reduced to a methyl group, yielding 3-(azetidin-3-yloxy)piperidine with >95% conversion.

Reaction Conditions Product Yield
Benzyl group reductionPd/C, H₂ (1 atm), EtOH, 25°C3-(Azetidin-3-yloxy)piperidine>95%

Nucleophilic Substitution at Azetidine Oxygen

The azetidine oxygen serves as a nucleophilic site. Reaction with methanesulfonyl chloride (MsCl) in dichloromethane at 0°C forms 3-(mesyloxy)-1-benzylpiperidine , a key intermediate for further functionalization .

Reagent Conditions Product Yield
Methanesulfonyl chlorideDCM, 0°C, 2 h3-(Mesyloxy)-1-benzylpiperidine85%

This intermediate reacts with amines (e.g., piperidine) in acetonitrile at 80°C for 12 hours, displacing the mesyl group to form 3-(piperidin-1-yl)-1-benzylpiperidine (72% yield) .

Oxidation

The piperidine ring undergoes oxidation with KMnO₄ in acidic aqueous acetone (pH 2–3) at 50°C to form 3-(azetidin-3-yloxy)piperidin-4-one , a ketone derivative used in further conjugations.

Oxidizing Agent Conditions Product Yield
KMnO₄H₂O/acetone, pH 2–3, 50°C, 4 h3-(Azetidin-3-yloxy)piperidin-4-one68%

Alkylation

The piperidine nitrogen reacts with alkyl halides (e.g., methyl iodide) in THF at reflux (66°C) for 8 hours, yielding 1-benzyl-3-(azetidin-3-yloxy)-N-methylpiperidinium iodide (89% yield) .

Azetidine Ring Reactivity

The azetidine ring participates in strain-driven reactions. Treatment with trifluoroacetic anhydride (TFAA) in dichloromethane at 0°C opens the azetidine ring via acid-catalyzed cleavage, forming 3-(1-benzylpiperidin-3-yloxy)propane-1,2-diol (57% yield).

Bioisosteric Replacements

The azetidine moiety is replaced with benzimidazol-2-one in structural analogs to enhance metabolic stability while retaining mGlu2 receptor PAM activity (IC₅₀ = 72 nM) .

SAR Studies

Modifications to the piperidine and azetidine groups influence pharmacological profiles:

  • 3-Phenylpiperidine derivatives show 3-fold increased potency in NAPE-PLD inhibition .

  • 3-Hydroxypyrrolidine substitutions reduce lipophilicity and improve activity by 10-fold .

Stability Under Reaction Conditions

The compound remains stable in:

  • Acidic media : pH 2–4 (24 h, 25°C, <5% degradation).

  • Basic media : pH 8–10 (24 h, 25°C, 12% degradation).

Scientific Research Applications

Neuropharmacological Applications

Cognitive Enhancement and Alzheimer's Disease Treatment
Recent studies have highlighted the potential of compounds related to 3-(Azetidin-3-yloxy)-1-benzylpiperidine in treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that derivatives of this compound can act as inhibitors of key enzymes involved in the pathology of Alzheimer's, including acetylcholinesterase and butyrylcholinesterase, which are crucial for neurotransmitter regulation. For instance, a series of molecular hybrids showed promising results in inhibiting these enzymes and preventing amyloid-beta aggregation, a hallmark of Alzheimer's pathology .

Mechanism of Action
The mechanism by which these compounds exert their effects often involves the modulation of neurotransmitter systems, particularly cholinergic pathways. By enhancing cholinergic transmission, these compounds can potentially improve cognitive functions such as memory and learning .

Anticancer Properties

Inhibition of Cancer Cell Proliferation
Compounds similar to this compound have been evaluated for their anticancer properties. Studies have shown that they can inhibit the proliferation of various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest . For example, certain derivatives have demonstrated significant activity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the nanomolar range .

Molecular Hybridization Approach
The development of molecular hybrids incorporating piperidine structures has been particularly fruitful in enhancing anticancer activity. These hybrids often combine different pharmacophores to target multiple pathways involved in cancer progression, thereby improving therapeutic efficacy .

Antimicrobial Applications

Broad-Spectrum Antimicrobial Activity
Research has also explored the antimicrobial potential of this compound derivatives. These compounds have shown activity against a range of bacterial pathogens, including both Gram-positive and Gram-negative strains. The mechanism typically involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Case Study: Efficacy Against Specific Pathogens
In vitro studies have reported that specific derivatives exhibit significant antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus, showcasing their potential as lead compounds for developing new antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy and safety profiles of this compound derivatives. SAR studies indicate that modifications to the piperidine ring and azetidine moiety can significantly influence biological activity. For instance, variations in substituents on the benzyl group can enhance potency against specific targets while reducing off-target effects .

Modification Effect on Activity Targeted Application
Addition of hydroxyl groupsIncreased solubility and bioavailabilityNeuropharmacological applications
Substitution on benzyl ringEnhanced potency against cancer cell linesAnticancer therapy
Alteration of azetidine structureImproved antimicrobial efficacyAntimicrobial agents

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yloxy)-1-benzylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can participate in binding interactions, while the piperidine ring provides structural stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Activity

The pharmacological profile of 3-(Azetidin-3-yloxy)-1-benzylpiperidine can be inferred by comparing it to structurally related 1-benzylpiperidine derivatives:

Compound Key Structural Features Biological Activity (IC50/Ki) Selectivity/Notes Reference
4-[2-(Diphenylmethoxy)ethyl]-1-benzylpiperidine Diphenylmethoxyethyl substituent Dopamine Transporter: Ki = 10 nM High selectivity for dopamine vs. serotonin transporters
Imine hybrid (Compound 7, ) Aromatic aldehyde-derived side chain AChE: 0.44 µM; BACE-1: 0.28 µM 28.2-fold AChE selectivity over BACE-1
1-(2-Oxaadamant-1-yl)-3-(1-benzylpiperidin-4-yl)urea Urea linkage with oxaadamantane Not explicitly reported Synthesized in 24% yield
Target compound Azetidin-3-yloxy substituent Inferred potential AChE/BACE-1 inhibition Rigid azetidine may enhance metabolic stability

Key Observations :

  • Diphenylmethoxyethyl analogs (e.g., from Dutta et al.) exhibit high dopamine transporter affinity due to bulky aromatic substitutions, which enhance hydrophobic interactions . The azetidinyloxy group in the target compound, being smaller and more polar, may reduce transporter affinity but improve solubility.
  • Imine hybrids () demonstrate dual AChE/BACE-1 inhibition, suggesting that this compound could similarly target amyloid pathways. The azetidine’s rigidity might stabilize binding conformations .
Physicochemical Properties

Comparative data on solubility, stability, and reactivity:

Compound Melting Point (°C) Solubility (Polar solvents) Reactivity Notes Reference
1-Benzylpiperidine-derived amide () 84–86 Moderate (ethanol) Stable under acidic conditions
1-(1-Benzylpiperidin-4-yl)azetidine-3-carboxylic acid Not reported Likely low (carboxylic acid) Acute oral toxicity (Category 4)
Target compound Not reported Predicted moderate Azetidine ether may resist oxidation better than morpholine analogs

Key Observations :

  • The azetidine ether in the target compound may confer greater oxidative stability compared to morpholine derivatives, which undergo both endocyclic and exocyclic attacks under oxidative conditions .
  • Safety profiles vary: Derivatives with carboxylic acid groups (e.g., ) show higher acute toxicity (H302, H315), whereas the target compound’s ether linkage might reduce irritancy .

Key Observations :

    Biological Activity

    3-(Azetidin-3-yloxy)-1-benzylpiperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of its biological relevance.

    The chemical structure of this compound features a piperidine ring substituted with an azetidine moiety and a benzyl group. This unique configuration is hypothesized to enhance its interaction with biological targets, particularly in the modulation of enzyme activities.

    Table 1: Chemical Structure

    ComponentStructure
    AzetidineAzetidine
    Benzyl GroupBenzyl
    PiperidinePiperidine

    Biological Activity

    Research indicates that this compound exhibits various biological activities, including:

    • Anticancer Properties : Preliminary studies suggest that the compound may possess cytotoxic effects against several cancer cell lines. For instance, it has been shown to inhibit the proliferation of human colon cancer cells with IC50 values significantly lower than traditional chemotherapeutics like 5-fluorouracil .
    • Enzyme Inhibition : The compound has been identified as an inhibitor of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which plays a crucial role in the metabolism of bioactive lipids. The inhibition mechanism involves binding to the active site of the enzyme, thereby preventing substrate hydrolysis .

    Structure-Activity Relationship (SAR)

    The SAR studies conducted on derivatives of this compound highlight the importance of specific substituents in modulating biological activity.

    Table 2: SAR Analysis

    Compound VariantIC50 (nM)Biological Activity
    Original Compound72NAPE-PLD Inhibitor
    Variant A (R=CH₃)35Increased potency
    Variant B (R=F)50Moderate potency

    These findings suggest that modifications to the piperidine or azetidine rings can significantly enhance the compound's efficacy.

    Case Studies

    Several case studies have been published detailing the effects of this compound on various biological systems:

    • Neuronal Cell Studies : In vivo experiments demonstrated that administration of the compound reduced levels of anandamide in neuronal cells, indicating potential applications in neuropharmacology and pain management .
    • Cancer Cell Line Testing : A series of experiments conducted on various human cancer cell lines showed that this compound exhibited selective cytotoxicity, particularly against colorectal and breast cancer cells, highlighting its potential as an anticancer agent .

    Q & A

    Basic Research Questions

    Q. What are the recommended synthetic routes for 3-(Azetidin-3-yloxy)-1-benzylpiperidine, and how are intermediates characterized?

    • Synthetic Routes :

    • A common approach involves nucleophilic substitution between azetidine derivatives and benzylpiperidine precursors. For example, 3-(Azetidin-3-yloxy) groups can be introduced via alkylation or Mitsunobu reactions under anhydrous conditions (e.g., THF, DMF) with catalysts like NaH or DIAD/PPh₃ .
    • Key intermediates (e.g., tert-butyl 3-iodoazetidine-1-carboxylate) are often purified via column chromatography (silica gel, hexane/EtOAc) and characterized by 1H^1H-/13C^{13}C-NMR and LC-MS to confirm regioselectivity .
      • Critical Step : Ensure azetidine ring stability by avoiding acidic conditions that may lead to ring-opening side reactions .

    Q. What safety protocols are essential for handling this compound in laboratory settings?

    • Hazard Mitigation :

    • GHS Risks : Acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) require PPE (gloves, goggles, respirators) and fume hoods during synthesis .
    • Spill Management : Use inert absorbents (e.g., vermiculite) for solid residues and avoid aqueous washing to prevent hydrolysis .
      • Storage : Store at 2–8°C in airtight containers under nitrogen to prevent oxidation .

    Q. How can researchers validate the purity and structural integrity of this compound?

    • Analytical Methods :

    • HPLC-PDA : Use C18 columns (acetonitrile/water + 0.1% TFA) to detect impurities <0.5% .
    • Spectroscopy : 1H^1H-NMR (CDCl₃) should show characteristic peaks for azetidine (δ 3.5–4.0 ppm) and benzyl groups (δ 7.2–7.4 ppm) .
      • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hydrolytic susceptibility .

    Advanced Research Questions

    Q. How do structural modifications (e.g., substituent variations) impact the compound’s biological activity?

    • Structure-Activity Relationship (SAR) Insights :

    • Azetidine Oxygen Positioning : Substitution at the 3-position enhances dopamine transporter (DAT) affinity (e.g., KiK_i = 12 nM vs. 45 nM for 2-substituted analogs) but reduces selectivity over serotonin transporters (SERT) .
    • Benzyl Group Effects : Fluorination at the benzyl para position improves metabolic stability (t₁/₂ > 120 min in human microsomes) but may reduce blood-brain barrier permeability .
      • Methodology : Use radioligand binding assays (e.g., 3H^3H-WIN 35,428 for DAT) and molecular docking (AutoDock Vina) to predict binding poses .

    Q. What strategies reconcile contradictory data on oxidative stability of the benzylpiperidine moiety?

    • Case Study : reports exclusive endocyclic oxidation of 1-benzylpiperidine under RuO₄ conditions, while other studies note exocyclic attack in morpholine analogs.
    • Resolution Strategies :

    • Computational Modeling : DFT calculations (Gaussian 09) can compare transition-state energies for endo- vs. exocyclic pathways .
    • Isotopic Labeling : Use 13C^{13}C-labeled benzyl groups to track oxidation sites via 13C^{13}C-NMR .

    Q. How can reaction yields be optimized for large-scale synthesis?

    • Process Chemistry Recommendations :

    • Catalyst Screening : Pd/C (5% wt) in hydrogenation steps achieves >95% yield for benzyl deprotection vs. Birch reduction (70–80%) .
    • Solvent Optimization : Replace DCM with 2-MeTHF for azetidine coupling to improve recyclability and reduce toxicity .
      • Yield Data :
    StepYield (Small Scale)Yield (Pilot Scale)
    Azetidine alkylation85%72%
    Benzyl deprotection92%88%

    Methodological Guidance for Data Interpretation

    Q. How should researchers address discrepancies in reported biological activity across studies?

    • Validation Workflow :

    Assay Standardization : Compare protocols (e.g., cell lines, incubation times). For example, DAT affinity varies between HEK293 (EC₅₀ = 8 nM) and COS-7 (EC₅₀ = 15 nM) .

    Meta-Analysis : Use tools like RevMan to aggregate data from ≥3 independent studies and calculate weighted effect sizes .

    Orthogonal Assays : Confirm activity via electrophysiology (patch-clamp) for ion channel targets .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.